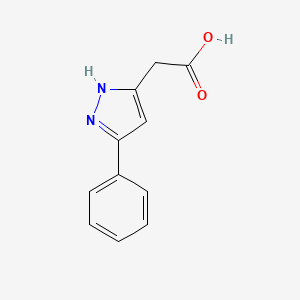

2-(5-phenyl-1H-pyrazol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyl-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWFQTYQQCMEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720272 | |

| Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919198-86-0 | |

| Record name | (3-Phenyl-1H-pyrazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2 5 Phenyl 1h Pyrazol 3 Yl Acetic Acid

The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid can be approached through several synthetic routes, often involving the initial formation of the pyrazole (B372694) core followed by the elaboration of the acetic acid side chain. A common strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ring.

A plausible synthetic pathway could start from a β-ketoester, which is then elaborated to introduce the necessary carbon framework for the acetic acid moiety. For instance, the synthesis could begin with the Claisen condensation of acetophenone (B1666503) with diethyl oxalate (B1200264) to yield a 1,3-diketoester. This intermediate can then be cyclized with hydrazine hydrate (B1144303) to form the corresponding ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Subsequent chemical transformations would be required to convert the ester group at the 3-position into an acetic acid side chain. This could involve reduction of the ester to an alcohol, followed by conversion to a halide and subsequent cyanation and hydrolysis, or through other functional group interconversions.

Another potential route involves the use of a precursor already containing a two-carbon unit at the 3-position of the pyrazole ring. For example, a pyrazole derivative with a 3-acetyl group could be subjected to a Willgerodt-Kindler reaction or a haloform reaction followed by further modifications to yield the desired acetic acid.

The characterization of this compound relies on a combination of spectroscopic and analytical techniques to confirm its molecular structure and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) |

Table 2: Spectroscopic Data for this compound (Predicted)

| Technique | Data |

| ¹H NMR | δ (ppm): ~12.0 (s, 1H, COOH), ~7.3-7.8 (m, 5H, Ar-H), ~6.5 (s, 1H, pyrazole-H), ~3.7 (s, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~150 (pyrazole-C), ~145 (pyrazole-C), ~125-130 (Ar-C), ~105 (pyrazole-CH), ~35 (CH₂) |

| Mass Spec (ESI-MS) | m/z: 203.08 [M+H]⁺, 225.06 [M+Na]⁺ |

Chemical Properties and Reactivity

The chemical properties of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid are dictated by the interplay of its three main components: the pyrazole (B372694) ring, the phenyl group, and the acetic acid side chain.

The pyrazole ring is an aromatic heterocycle, which confers it with a degree of stability. The two nitrogen atoms influence the electron distribution within the ring, making certain positions more susceptible to electrophilic or nucleophilic attack. The NH group of the pyrazole can be deprotonated to form an anion, which can then be alkylated or acylated.

The acetic acid side chain is the most reactive part of the molecule for many common organic reactions. The carboxylic acid group can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. This functional group also allows the molecule to act as a weak acid.

Research Findings and Applications

While specific research exclusively focused on 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid is not extensively documented in publicly available literature, the broader class of pyrazole-acetic acid derivatives has been the subject of numerous studies, primarily exploring their biological activities.

Derivatives of pyrazole-acetic acid have shown promise as anti-inflammatory agents. nih.gov This activity is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The structural similarity of some pyrazole (B372694) derivatives to known anti-inflammatory drugs suggests that this compound could be a candidate for similar biological screening.

Furthermore, many pyrazole-containing compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi. mdpi.comnih.gov The combination of the pyrazole scaffold with an acetic acid moiety could lead to compounds with enhanced or novel antimicrobial properties. The carboxylic acid group could potentially improve the pharmacokinetic properties of the molecule, such as its solubility and ability to be transported across cell membranes.

In the field of materials science, the ability of the pyrazole ring to coordinate with metal ions, coupled with the functional handle of the carboxylic acid, suggests that this compound could be a useful building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties.

Conclusion

Classic Pyrazole (B372694) Core Synthesis Approaches

The foundational methods for creating the pyrazole ring system have been established for over a century and typically rely on the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthon with equivalent reactivity.

One of the most fundamental and widely used methods for pyrazole synthesis is the reaction between α,β-unsaturated ketones (chalcones) and hydrazine derivatives. This reaction proceeds via a cyclocondensation mechanism. The process is initiated by a nucleophilic attack of the hydrazine on the carbonyl group of the enone, leading to a hydrazone intermediate. This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazine attacks the β-carbon of the unsaturated system, resulting in the formation of a five-membered pyrazoline ring. The pyrazoline can then be oxidized to the aromatic pyrazole.

Hydrazone Formation: The hydrazine reacts with the ketone functionality of the α,β-unsaturated carbonyl compound.

Intramolecular Cyclization: The newly formed hydrazone undergoes an intramolecular conjugate addition to form the non-aromatic pyrazoline ring.

Aromatization: The pyrazoline intermediate is subsequently aromatized to the stable pyrazole, often through oxidation or elimination of a leaving group.

A common pathway to synthesize the necessary α,β-unsaturated ketone precursors involves the Claisen-Schmidt condensation. In this approach, an acetophenone (B1666503) (or a related ketone) is reacted with an aromatic aldehyde in the presence of a base (like sodium hydroxide) to form a chalcone (B49325).

This two-step sequence is a reliable method for producing 3,5-diaryl pyrazoles:

Chalcone Synthesis: An appropriately substituted acetophenone is condensed with benzaldehyde (B42025) to yield 1,3-diphenylprop-2-en-1-one (chalcone).

Pyrazole Formation: The resulting chalcone is then refluxed with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) with an acid catalyst (e.g., acetic acid), to induce cyclization and form the corresponding 3,5-diphenyl-4,5-dihydro-1H-pyrazole (a pyrazoline), which can be subsequently aromatized.

Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov Several MCRs have been developed for the synthesis of highly functionalized pyrazoles. These reactions typically involve the combination of three or more starting materials that react sequentially without the need for isolating intermediates. nih.gov

A frequent strategy involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (such as a β-ketoester or malononitrile), and a hydrazine derivative. nih.govbeilstein-journals.org The reaction often proceeds through a tandem Knoevenagel condensation, Michael addition, and cyclization/dehydration sequence. beilstein-journals.org Various catalysts, including Lewis acids, bases, or nano-organocatalysts, can be employed to facilitate these transformations, often under environmentally friendly conditions. jk-sci.com

Table 1: Examples of Multi-Component Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Aldehyde, β-Ketoester, Hydrazine | Lewis Acid | Persubstituted Pyrazoles |

| Malononitrile, Aldehyde, Hydrazine | Various catalysts | 5-Aminopyrazole-4-carbonitriles |

| β-Ketoester, Malononitrile, Aldehyde, Hydrazine | Piperidine (B6355638) / Aqueous Medium | Pyrano[2,3-c]pyrazoles |

| Enaminones, Aryl Halides, Hydrazine | Copper catalyst | 1,3-Substituted Pyrazoles |

Targeted Synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid and its Analogues

While the classic methods focus on building the core ring, targeted syntheses aim to construct the final molecule with the desired acetic acid side chain either directly or through a easily convertible precursor.

Decarboxylation serves as a key step in several advanced synthetic routes to functionalized pyrazoles. researchgate.net This strategy involves the removal of a carboxyl group (as CO₂) from a precursor molecule, which can drive cyclization or serve as a final aromatization step. nih.gov For instance, a pyrazole-dicarboxylic acid can be selectively decarboxylated under thermal or metal-catalyzed conditions to yield a mono-carboxylic acid derivative. rsc.org

Another approach involves a cycloaddition reaction where the initial product contains a carboxylic acid group that is subsequently removed. For example, a three-component reaction can form a pyrazole precursor that undergoes a subsequent decarboxylation to yield the final product. beilstein-journals.org This method is particularly useful for controlling regioselectivity and introducing diverse substituents onto the pyrazole core.

Table 2: Examples of Decarboxylation in Pyrazole Synthesis

| Precursor Type | Method | Purpose of Decarboxylation |

|---|---|---|

| Pyrazole-3,5-dicarboxylic acid | Copper(II) facilitated reaction | Selective C-H activation |

| Hydrazone-acid adduct | Intramolecular cyclization | Aromatization |

| Cycloaddition product | Thermal or catalytic removal of CO₂ | Final product formation |

| Hydrazono-pyrazole acid | Heating | Removal of a carboxyl group |

A highly effective and common method for obtaining this compound is through the hydrolysis of its corresponding ester precursor, such as ethyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate. This approach separates the construction of the complex pyrazole ring from the final formation of the carboxylic acid.

The synthesis can be envisioned in two primary stages:

Synthesis of the Pyrazole Ester Precursor: The Knorr pyrazole synthesis is a classic and reliable method for this step. jk-sci.comchemhelpasap.comyoutube.comresearchgate.netslideshare.net It involves the condensation of a β-ketoester with a hydrazine. To obtain the required acetic acid side chain at the 3-position, a derivative of diethyl 3-oxopentanedioate is required. The reaction of diethyl 3-oxo-5-phenylpentanedioate with hydrazine hydrate would lead to the cyclization and formation of the desired ethyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate intermediate.

Hydrolysis of the Ester: The final step is the conversion of the ester to the carboxylic acid. This is typically achieved through saponification, where the ester is treated with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, often in a co-solvent like ethanol or methanol. mdpi.com The reaction mixture is heated to drive the hydrolysis to completion. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) protonates the carboxylate salt, precipitating the final product, this compound. mdpi.com This two-step process provides a controlled and high-yielding route to the target molecule.

Cyclocondensation Reactions Employing the Pyrazole Moiety

Cyclocondensation reactions are a fundamental and widely employed method for the synthesis of the pyrazole ring system. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.comnih.gov The versatility of this method allows for the introduction of various substituents onto the pyrazole core, including the phenyl and acetic acid groups relevant to this compound.

A common strategy involves the condensation of a β-keto ester with a hydrazine. For instance, ethyl 2,4-dioxo-4-arylbutanoates can be reacted with phenylhydrazine (B124118) to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.govacs.org Subsequent chemical transformations can then be performed to introduce the acetic acid side chain.

Another variation of the cyclocondensation approach is the reaction of α,β-unsaturated ketones with hydrazines. mdpi.com For example, the cyclocondensation of an α,β-ethylenic ketone with phenylhydrazine in the presence of acetic acid and iodine can afford the corresponding 1,3,5-trisubstituted pyrazole. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly functionalized pyrazoles. mdpi.com These reactions, which involve the combination of three or more starting materials in a single synthetic operation, offer advantages in terms of efficiency and atom economy. nih.gov

The synthesis of pyrazole-oxindole hybrid systems has been reported through the condensation reaction of 5-aminopyrazoles with N-substituted isatin. mdpi.com The requisite 5-aminopyrazoles are themselves obtained via a cyclocondensation reaction of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.com

Catalytic Systems and Reaction Conditions in Pyrazole Synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency, selectivity, and environmental impact of pyrazole synthesis. Modern synthetic protocols increasingly focus on the use of milder reagents, greener solvents, and energy-efficient techniques.

Acetic acid is frequently utilized in pyrazole synthesis, where it can function as both a catalyst and a solvent. Its acidic nature facilitates the condensation reactions that are central to the formation of the pyrazole ring.

In the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-ethylenic ketones and phenylhydrazine, acetic acid is used as the reaction medium. nih.gov Similarly, the reaction of chalcone with hydrazine hydrate to form 3,5-diphenyl-4,5-dihydro-1H-pyrazole is carried out in ethanol with acetic acid. rjptonline.org

One-pot synthetic procedures for novel pyrazolyl s-triazine derivatives have been developed using either a mixture of ethanol and acetic acid or neat acetic acid as the reaction medium. nih.gov Furthermore, the synthesis of 4-formylpyrazoles has been achieved through a condensation reaction between phenylhydrazine and acetophenones in ethanol, utilizing acetic acid as a catalyst. mdpi.com

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.netjetir.org This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net

Key strategies in green pyrazole synthesis include:

Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are prominent examples of green solvents used in pyrazole synthesis. researchgate.netbohrium.com

Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis have been employed to accelerate reactions and reduce energy consumption. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs enhance atom and step economy, aligning with green chemistry principles by reducing waste and simplifying synthetic processes. nih.gov

The development of these green synthetic methodologies contributes to more sustainable and environmentally responsible production of pyrazole-containing compounds. jetir.org

Polyethylene glycol (PEG) has gained significant attention as a green reaction medium for the synthesis of pyrazole derivatives. bohrium.comnih.govnih.gov PEG is a non-toxic, thermally stable, and recyclable polymer that can often replace hazardous organic solvents. nih.govsemanticscholar.org

PEG-400, in particular, has been successfully employed as a recyclable reaction medium for the synthesis of various pyrazole-containing heterocyclic systems. bohrium.comnih.govnih.govsemanticscholar.org For example, a mild and efficient synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives was achieved through a three-component reaction using PEG-400. nih.govnih.govsemanticscholar.org Similarly, the synthesis of 3-amino-1H-pyrazoles has been reported using p-toluenesulfonic acid as a catalyst in PEG-400. tandfonline.com

The use of PEG offers several advantages, including good yields, mild reaction conditions, and the potential for solvent recovery and reuse, making it an attractive option for environmentally friendly chemical synthesis. nih.govsemanticscholar.orgtandfonline.com

Data Tables

Table 1: Examples of Catalysts and Solvents in Pyrazole Synthesis

| Catalyst/Solvent | Synthetic Application | Reference(s) |

| Acetic Acid | Catalyst and/or solvent in the synthesis of various pyrazole derivatives. | nih.govmdpi.comrjptonline.orgnih.gov |

| Polyethylene Glycol (PEG-400) | Recyclable green solvent for the synthesis of pyrazolo[3,4-b]pyridines and 3-amino-1H-pyrazoles. | bohrium.comnih.govnih.govsemanticscholar.orgtandfonline.com |

| p-Toluenesulfonic acid | Catalyst for the synthesis of 3-amino-1H-pyrazoles in PEG-400. | tandfonline.com |

| Iodine | Used in conjunction with acetic acid for the synthesis of 1,3,5-trisubstituted pyrazoles. | nih.gov |

Table 2: Green Chemistry Approaches in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference(s) |

| Use of Green Solvents | Employment of water and polyethylene glycol (PEG). | researchgate.netbohrium.com |

| Energy Efficiency | Utilization of microwave irradiation and ultrasound. | nih.govnih.gov |

| Atom and Step Economy | Application of multicomponent reactions (MCRs). | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a comprehensive picture of the molecular connectivity and stereochemistry can be assembled.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the proximity of electronegative atoms and unsaturated systems like aromatic rings. libretexts.org

In pyrazole derivatives, the proton on the pyrazole ring (H-4) typically appears as a singlet in the aromatic region of the spectrum. For instance, in 1-phenyl-1H-pyrazoles, the H-4 proton signal is often observed around 6.5 ppm, while the H-3 and H-5 protons resonate at approximately 7.7 ppm and 8.2 ppm, respectively. The protons of the phenyl group attached to the pyrazole ring usually appear as a multiplet in the range of 7.2 to 7.8 ppm. The methylene (-CH₂-) protons of the acetic acid moiety in this compound are expected to appear as a singlet, with a chemical shift influenced by the adjacent pyrazole ring and carboxylic acid group. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Phenyl-Substituted Pyrazole Acetic Acids

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-4 | 6.0 - 7.0 | Singlet |

| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet |

| Phenyl Protons | 7.2 - 8.0 | Multiplet |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Pyrazole N-H | Variable, often broad | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the pyrazole ring.

Coupling constants (J), which describe the interaction between neighboring protons, provide information about the connectivity of atoms. In pyrazole systems, three-bond coupling (³J) between protons on adjacent carbons is typically in the range of 6-8 Hz for sp³-hybridized carbons and can vary for sp²-hybridized carbons depending on the geometry. libretexts.org For example, the coupling between cis-vinylic protons is generally in the range of 6-15 Hz, while trans-vinylic protons show a larger coupling of 11-18 Hz. libretexts.org The analysis of these coupling patterns is crucial for assigning the signals in the ¹H NMR spectrum to specific protons in the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups. Aromatic and pyrazole ring carbons typically resonate in the downfield region of the spectrum (100-160 ppm), while the methylene carbon of the acetic acid group appears further upfield. The carbonyl carbon of the carboxylic acid is characteristically found at a very downfield chemical shift, often in the range of 170-180 ppm. researchgate.net

The ¹³C NMR spectrum is particularly useful for studying the tautomerism of N-unsubstituted pyrazoles. cdnsciencepub.com The chemical shifts of the C-3 and C-5 carbons of the pyrazole ring are sensitive to the position of the proton on the nitrogen atoms. researchgate.net In cases of rapid proton exchange between the two nitrogen atoms, the signals for C-3 and C-5 may be broadened or appear as an average signal. researchgate.net For 3(5)-substituted pyrazoles, the tautomer present in the solid state is generally the major tautomer in solution. cdnsciencepub.com

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 145 - 155 |

| Pyrazole C-4 | 100 - 110 |

| Pyrazole C-5 | 140 - 150 |

| Methylene (-CH₂-) | 30 - 40 |

| Phenyl C-ipso | 130 - 140 |

| Phenyl C-ortho, C-meta | 125 - 130 |

| Phenyl C-para | 120 - 125 |

| Carbonyl (-COOH) | 170 - 180 |

Note: Chemical shifts are approximate and can be influenced by solvent and substituent effects.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide additional information by correlating the signals of different nuclei. omicsonline.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing the connectivity between protons and carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can be used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and conformation of molecules. In the context of pyrazole derivatives, NOESY can help to confirm the substitution pattern on the pyrazole ring and the relative orientation of the substituents. researchgate.net Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds, aiding in the complete assignment of the carbon skeleton. nih.gov

The chemical shifts of protons involved in hydrogen bonding are often dependent on the concentration of the sample. In N-unsubstituted pyrazoles, the N-H proton can participate in intermolecular hydrogen bonding. As the concentration of the solution increases, the equilibrium between monomeric and aggregated species (dimers, trimers, etc.) can shift, leading to changes in the observed chemical shift of the N-H proton. fu-berlin.de

By performing ¹H NMR experiments at different concentrations, it is possible to study these intermolecular interactions. A downfield shift of the N-H proton signal with increasing concentration is indicative of increased hydrogen bonding. This type of study can provide insights into the self-association behavior of this compound in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups in a molecule. The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the atoms they connect.

In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. The carboxylic acid functional group will give rise to a broad O-H stretching band, typically in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹. The N-H stretching vibration of the pyrazole ring is expected to appear as a band in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the pyrazole ring typically occur just above 3000 cm⁻¹, while the C-H stretching of the methylene group appears just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings are observed in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Pyrazole N-H | Stretch | 3100 - 3500 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 | Medium to Weak |

| Aromatic/Pyrazole C=C, C=N | Stretch | 1400 - 1600 | Medium to Strong |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules, providing detailed information about the molecular structure, functional groups, and skeletal framework. The Raman spectrum of this compound is characterized by a series of distinct bands corresponding to the vibrations of its constituent parts: the phenyl ring, the pyrazole heterocycle, and the acetic acid side chain.

The high-frequency region of the spectrum, typically between 3100 and 3000 cm⁻¹, is dominated by the C-H stretching vibrations of the aromatic phenyl and pyrazole rings. The stretching vibrations of the methylene (-CH₂) group in the acetic acid moiety are also expected in this region. The C=C stretching vibrations of the phenyl ring generally appear in the 1625–1430 cm⁻¹ range. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are also prominent in this fingerprint region. Ring deformation modes for the pyrazole structure are typically observed at lower frequencies.

The carboxylic acid group provides several characteristic Raman signals. The C=O stretching vibration is one of the most intense and is expected to appear in the region of 1700-1740 cm⁻¹. The O-H stretching of the carboxylic acid dimer can be a broad feature, while the in-plane O-H bending and C-O stretching modes are found at lower wavenumbers. researchgate.net

Specific vibrational mode assignments, based on data from related pyrazole derivatives and functional groups, are detailed in the table below. researchgate.net

Table 1: Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Phenyl & Pyrazole Rings | 3100 - 3000 |

| O-H Stretching | Carboxylic Acid | 3000 - 2800 (broad) |

| CH₂ Stretching | Acetic Acid Side Chain | 2980 - 2900 |

| C=O Stretching | Carboxylic Acid | 1740 - 1700 |

| C=C/C=N Stretching | Phenyl & Pyrazole Rings | 1610 - 1450 |

| CH₂ Bending (Scissoring) | Acetic Acid Side Chain | ~1420 |

| C-H In-plane Bending | Phenyl & Pyrazole Rings | 1380 - 1000 |

| Pyrazole Ring Breathing | Pyrazole Ring | 1000 - 900 |

| Phenyl Ring Breathing | Phenyl Ring | ~1000 |

| C-H Out-of-plane Bending | Phenyl Ring | 900 - 675 |

Note: The values presented are based on typical ranges for the specified functional groups and may vary in the specific compound.

Correlation of Experimental and Theoretically Computed Vibrational Spectra

To achieve unambiguous assignment of the observed vibrational modes in the Raman and IR spectra, a correlative analysis between experimental data and theoretical computations is indispensable. researchgate.net Density Functional Theory (DFT) calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are widely used to predict the vibrational frequencies and intensities of molecules. mdpi.com

Theoretical calculations are performed on the optimized molecular geometry of the compound in the gaseous phase. mdpi.com The resulting computed frequencies often exhibit systematic deviations from the experimental frequencies, which are typically recorded in the solid phase. These discrepancies arise from factors such as the condensed phase of the sample, intermolecular interactions (like hydrogen bonding), and the inherent approximations in the theoretical method. mdpi.com To bridge this gap, the computed wavenumbers are often uniformly scaled using a specific scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve the correlation with experimental results. mdpi.com

This combined approach provides a robust foundation for assigning complex spectral features. For instance, closely spaced or overlapping bands in the experimental spectrum can be confidently assigned by comparing them to the scaled theoretical predictions. researchgate.netrdd.edu.iq This is particularly valuable in the fingerprint region (below 1500 cm⁻¹), where numerous bending and skeletal modes occur. The strong correlation between the scaled theoretical data and the experimental spectrum validates both the accuracy of the quantum chemical model and the interpretation of the spectral data.

Table 2: Comparison of Hypothetical Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Assignment | Hypothetical Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | 3065 | 3068 |

| C=O Stretching | 1718 | 1725 |

| C=C Stretching (Phenyl Ring) | 1595 | 1600 |

| C=N Stretching (Pyrazole Ring) | 1550 | 1558 |

| CH₂ Bending (Scissoring) | 1422 | 1420 |

| C-O Stretching | 1290 | 1295 |

Note: The data is illustrative, based on typical correlations found in the literature for similar heterocyclic compounds. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₁₁H₁₀N₂O₂), HRMS analysis, commonly using an electrospray ionization (ESI) source, would target the protonated molecule, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is 202.0742 u. The expected m/z value for the protonated species [C₁₁H₁₁N₂O₂]⁺ is calculated by adding the mass of a proton. The experimentally determined mass should align with this theoretical value within a very narrow error margin, typically less than 5 parts per million (ppm), thus confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. nih.govmdpi.com

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Ion Formula | [C₁₁H₁₁N₂O₂]⁺ |

| Theoretical m/z | 203.0815 |

| Hypothetical Experimental m/z | 203.0813 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through controlled fragmentation of a selected precursor ion. For this compound, the protonated molecule ([M+H]⁺, m/z 203.08) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern is dictated by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions. For this compound, several characteristic fragmentation pathways can be predicted based on the behavior of carboxylic acids and pyrazole derivatives. researchgate.netlibretexts.org A primary and highly characteristic fragmentation is the loss of the carboxyl group, either as H₂O (18 Da) followed by CO (28 Da), or directly as the COOH radical (45 Da), leading to a prominent ion. libretexts.org Another expected fragmentation is the cleavage of the C-C bond between the methylene group and the pyrazole ring. Subsequent fragmentations may involve cleavages within the pyrazole ring itself, a pattern observed in the mass spectra of many pyrazoline derivatives. researchgate.net

Table 4: Predicted ESI-MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 203.08 | 185.07 | H₂O (18.01) | Ion resulting from dehydration |

| 203.08 | 158.08 | COOH (45.00) | [5-phenyl-1H-pyrazol-3-yl)methyl]⁺ cation |

| 203.08 | 144.08 | CH₂COOH (59.01) | [5-phenyl-1H-pyrazol-3-yl]⁺ cation |

| 158.08 | 117.06 | C₃H₃ (39.02) | Phenylacetylene-related fragment |

| 144.08 | 117.06 | HCN (27.02) | Phenylacetylene radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Experimental UV-Vis Absorption Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insights into its electronic structure. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its chromophoric systems: the phenyl ring and the pyrazole heterocycle. physchemres.org

The conjugated system formed by these aromatic rings gives rise to intense absorption bands, typically attributed to π → π* transitions. Phenyl-substituted pyrazoles are known to exhibit strong absorption maxima (λmax) in the UV region. physchemres.orgmdpi.com The spectrum is expected to show one or more significant absorption bands between 200 and 300 nm. The exact position and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent used, as solvent polarity can affect the energy levels of the molecular orbitals. physchemres.org For instance, a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, showed a λmax at 255 nm in ethanol. mdpi.com Similarly, other pyrazole derivatives show absorption in this region. nist.gov

Table 5: Expected Experimental UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Electronic Transition |

|---|---|---|---|

| Ethanol | ~255 | > 10,000 | π → π* (Phenyl and Pyrazole Rings) |

Note: Data is based on values reported for structurally similar phenyl-pyrazole compounds. physchemres.orgmdpi.com

Computational Prediction of Electronic Spectra via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used quantum chemical method for predicting the electronic absorption spectra of molecules, providing valuable insights into their electronic structure and transitions. mdpi.com This computational approach allows for the calculation of excited-state properties, such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which can be directly correlated with experimental UV-Vis absorption spectra. researchgate.netresearchgate.net For pyrazole derivatives, including those structurally related to this compound, TD-DFT has been successfully employed to interpret and understand their optical properties. researchgate.net

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com Studies on various pyrazole derivatives have utilized a range of functionals, such as the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which often provides a good balance between computational cost and accuracy for many organic molecules. nih.gov For certain applications, other functionals like the long-range corrected CAM-B3LYP or the M06-2X functional have been shown to yield results in better agreement with experimental data, particularly for charge-transfer excitations. nih.goveurjchem.com The selection of the basis set, such as the Pople-style 6-31G(d) or the more extensive 6-311++G(d,p), also plays a crucial role in the precision of the calculations. researchgate.netnih.gov

To simulate experimental conditions in solution, theoretical calculations often incorporate a solvent model. The Polarizable Continuum Model (PCM), particularly its Integral Equation Formalism variant (IEFPCM), is frequently used to account for the effect of a solvent, such as ethanol or chloroform, on the electronic transitions of the molecule. researchgate.netnih.goveurjchem.com

Detailed Research Findings

In a representative TD-DFT study on a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculations were performed at the B3LYP/6-31G(d) level of theory to simulate the UV-Vis absorption spectrum. nih.gov The analysis identified a prominent absorption peak attributed to a π → π* transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital + 1 (LUMO+1) excitation. nih.gov This type of transition is characteristic of conjugated aromatic systems, where the π electrons are excited to higher energy anti-bonding orbitals.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated system formed by the phenyl and pyrazole rings. TD-DFT calculations would typically be performed on the geometry-optimized structure of the molecule. The resulting data would provide a series of excited states, each with a corresponding excitation energy (in eV), wavelength (λ, in nm), and oscillator strength (f). The oscillator strength is a dimensionless quantity that indicates the probability of a particular electronic transition; transitions with higher oscillator strengths correspond to more intense absorption bands in the experimental spectrum.

A hypothetical TD-DFT calculation for this compound, based on findings for similar phenyl-pyrazole structures, might yield the results presented in the interactive table below. These calculations would likely be performed using a functional like B3LYP with a 6-311G(d,p) basis set, incorporating a solvent model for ethanol.

| Excited State | Calculated Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 295 | 4.20 | 0.45 | HOMO → LUMO (92%) |

| S2 | 258 | 4.81 | 0.21 | HOMO-1 → LUMO (75%), HOMO → LUMO+1 (15%) |

| S3 | 230 | 5.39 | 0.12 | HOMO-2 → LUMO (55%), HOMO-1 → LUMO+1 (30%) |

The primary absorption band predicted around 295 nm would be assigned to the S0 → S1 transition, characterized predominantly by the promotion of an electron from the HOMO to the LUMO. Analysis of the molecular orbitals would reveal that both the HOMO and LUMO are primarily of π character, distributed across the conjugated phenyl and pyrazole rings, confirming the transition as π → π*. The higher energy transitions would involve contributions from other molecular orbitals, representing further electronic excitations within the π-system. The comparison of such theoretical spectra with experimental data is a critical step for validating the computational methodology and ensuring the reliability of the assignments. researchgate.net

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical modeling method to investigate the structural and electronic properties of molecules. eurasianjournals.comresearchgate.net This computational approach is instrumental in understanding the behavior of pyrazole derivatives, providing valuable insights into their molecular geometry, electronic structure, and reactivity. kfupm.edu.sa By calculating the electron density of a system, DFT can accurately predict various molecular properties, making it a cornerstone of modern computational chemistry. researchgate.netresearchgate.net For pyrazole-based systems, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets such as 6-311G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govnih.gov

A fundamental application of DFT is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comyoutube.com This process refines the initial molecular structure by calculating forces on each atom and adjusting their positions until a convergence criterion is met, yielding the equilibrium geometry. youtube.com For pyrazole derivatives, DFT calculations provide precise values for structural parameters, including bond lengths, bond angles, and dihedral angles. rdd.edu.iq

Analysis of the optimized geometry of the pyrazole ring reveals key structural characteristics. For instance, the bond lengths within the ring suggest its aromatic nature. rdd.edu.iq The substitution of different functional groups, such as the phenyl and acetic acid moieties in this compound, influences these parameters. Theoretical calculations have shown that the pyrazole molecule is planar, with dihedral angles close to zero, supporting its aromaticity. rdd.edu.iq

Below is a table of representative calculated structural parameters for a pyrazole ring system, illustrating typical values obtained through DFT calculations.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.41 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.34 Å | |

| Bond Angle (°) | C5-N1-N2 | 111.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 104.5° | |

| N1-C5-C4 | 108.0° | |

| Dihedral Angle (°) | N2-N1-C5-C4 | 0.0° |

Note: The data presented are representative values for a substituted pyrazole system based on DFT calculations and may vary for this compound specifically.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of molecules. youtube.comwikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, and its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy level being related to the electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are widely used to determine the energies of these frontier orbitals and the corresponding energy gap. nih.gov

The table below shows representative FMO data for a pyrazole derivative, calculated using DFT.

| Parameter | Energy (eV) |

| EHOMO | -5.3130 |

| ELUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Note: This data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound. nih.gov Values for this compound would require a specific calculation.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MESP map is plotted on the molecule's surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of most negative potential (high electron density), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netnih.gov Green and yellow represent areas of intermediate or near-zero potential.

Based on the energies of the frontier orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated to quantify the stability and reactivity of a molecule. researchgate.net These parameters, derived within the framework of conceptual DFT, provide a quantitative basis for understanding the chemical behavior of compounds. scielo.org.mxacs.org

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. scispace.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η). researchgate.net

The following table provides representative values for these descriptors for a pyrazole system.

| Global Reactivity Descriptor | Symbol | Formula | Representative Value (eV) |

| Ionization Potential | I | -EHOMO | 8.28 |

| Electron Affinity | A | -ELUMO | 1.86 |

| Chemical Hardness | η | (I - A) / 2 | 3.21 |

| Chemical Softness | S | 1 / η | 0.16 |

| Chemical Potential | μ | -(I + A) / 2 | -5.07 |

| Electrophilicity Index | ω | μ² / 2η | 4.00 |

Note: The data is based on calculations for a protonated tartrazine (B75150) molecule, which contains a pyrazole ring, to illustrate typical values. scielo.org.mx

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies often show systematic deviations from experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. researchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, or torsions) to each normal mode of vibration. This allows for an unambiguous characterization of complex vibrational spectra, such as identifying the characteristic vibrations of the pyrazole ring, phenyl group, and carboxylic acid function.

A comparison of calculated and experimental vibrational frequencies for a pyrazole derivative is shown below.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N=N stretching | 1428 | 1427 |

| C-N stretching | 1169 | 1172 |

| C-H out-of-plane bending | 813 | 831 |

| C=C stretching (Aromatic) | 1580 | 1597 |

| Pyrazole ring deformation | 640 | 634 |

Note: The data is for (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. The values help illustrate the typical accuracy of such calculations.

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and charge asymmetry (donor-π-acceptor structures), often exhibit large NLO responses. researchgate.net Pyrazole derivatives have been investigated as potential NLO materials due to their aromaticity and the ease with which donor and acceptor groups can be incorporated into their structure. researchgate.netias.ac.in

Computational chemistry, specifically DFT, provides a reliable means to predict the NLO properties of molecules. nih.gov The key parameter for second-order NLO effects is the first hyperpolarizability (β). researchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to compute this and other NLO properties, guiding the design and synthesis of new materials with enhanced NLO activity. scispace.com Studies have shown that the functionalization of pyrazole and pyrazoline derivatives can lead to high NLO responses. researchgate.net

The table below presents calculated NLO data for a pyrazole derivative.

| Parameter | Symbol | Calculated Value (esu) |

| Nonlinear Refractive Index | n₂ | 10⁻⁷ cm²/W |

| Nonlinear Absorption Coefficient | β | 10⁻³ cm/W |

| Third-order Nonlinear Susceptibility | χ⁽³⁾ | 10⁻⁶ esu |

| Second-order Hyperpolarizability | γ | 10⁻²⁶ esu |

Note: The data represents the order of magnitude for N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing chemical bonding and structure by examining the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This approach partitions a molecule into distinct atomic basins, defined by zero-flux surfaces in the gradient vector field of the electron density, allowing for the quantum mechanical definition of an atom within a molecule. amercrystalassn.orgwiley-vch.de The key features of this topological analysis are critical points (CPs), where the gradient of the electron density is zero. youtube.com These CPs are classified based on the signs of the eigenvalues of the Hessian matrix of the electron density. muni.cz

Of particular importance for chemical bonding analysis is the (3, -1) critical point, also known as the Bond Critical Point (BCP), which is located along the line of maximum electron density linking two bonded nuclei, known as the bond path. wiley-vch.deyoutube.com The properties of the electron density at the BCP provide quantitative insights into the nature of the chemical bond. muni.cz

Key QTAIM parameters at the Bond Critical Point include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the bond order; higher values suggest stronger bonds. muni.cz

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). A negative Laplacian is characteristic of shared-shell interactions, such as covalent bonds, while a positive Laplacian is typical of closed-shell interactions, including ionic bonds, hydrogen bonds, and van der Waals interactions. muni.czresearchgate.net

Total Energy Density (H(r)) : The sign of the total energy density at the BCP can also help distinguish bond types. Negative values of H(r) indicate a significant covalent character. researchgate.net

For This compound , a QTAIM analysis would reveal BCPs for all covalent bonds, such as the N-N, C-N, and C-C bonds within the pyrazole ring, the C-C bonds of the phenyl ring, and the C-C, C=O, and C-O bonds of the acetic acid moiety. The analysis of intramolecular and intermolecular hydrogen bonds, such as those involving the pyrazole N-H group or the carboxylic acid, can also be performed. researchgate.nettandfonline.com For instance, the N-H covalent bond would show a high ρ(r) value and a negative ∇²ρ(r), whereas a hydrogen bond formed by this N-H group with a receptor would be characterized by a much lower ρ(r) and a positive ∇²ρ(r). researchgate.net

Table 1: Expected QTAIM Parameters for Bonds in Pyrazole Systems

| Bond/Interaction Type | Involved Atoms | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| Covalent (Single) | C-C, C-N | ~0.20 - 0.30 | Negative | Shared-shell |

| Covalent (Double) | C=C, C=O | > 0.30 | Negative | Shared-shell |

| Hydrogen Bond | N-H···O | ~0.01 - 0.04 | Positive | Closed-shell |

Data are generalized from typical values found in computational studies of heterocyclic systems.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a macromolecular target, such as a protein. researchgate.net This technique is instrumental in understanding the intermolecular interactions that stabilize the ligand-receptor complex, guiding the design of new therapeutic agents. nih.gov Studies on various pyrazole derivatives have revealed common binding patterns and key interactions that contribute to their biological activity. nih.govmdpi.comrdd.edu.iq

The binding orientation of pyrazole-based ligands is dictated by the arrangement of their functional groups and the topology of the receptor's active site. The pyrazole ring often serves as a central scaffold, positioning substituents to engage in specific interactions with amino acid residues. researchgate.net For This compound , the distinct chemical moieties—the phenyl group, the pyrazole core, and the acetic acid side chain—are expected to adopt an orientation that maximizes favorable interactions.

Pyrazole Core : The N-H group can act as a hydrogen bond donor, while the adjacent sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net

Phenyl Group : This bulky, hydrophobic group typically orients towards a hydrophobic pocket within the active site. nih.govelsevierpure.com

Acetic Acid Group : The carboxylic acid is a potent hydrogen bond donor and acceptor and can also form strong ionic interactions (salt bridges) with positively charged residues like Lysine (Lys) or Arginine (Arg). biointerfaceresearch.com

Docking studies of related pyrazole compounds into various protein targets have identified key amino acid interactions that are crucial for binding and inhibition. nih.govresearchgate.netbiointerfaceresearch.com

Table 2: Examples of Ligand-Receptor Interactions in Pyrazole Derivatives

| Pyrazole Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Pyrazole Hybrids | Akt2 Kinase | Not specified | researchgate.net |

| General Pyrazole Derivatives | Aurora A Kinase | Lys 20, Lys 89 | nih.gov |

| Pyrazole-benzimidazolone Hybrids | HPPD | GLN 307, ASN 423, PHE 392 | biointerfaceresearch.com |

The stability of a ligand-receptor complex is governed by a network of noncovalent interactions. arturorobertazzi.itnih.gov These interactions, while individually weak, collectively contribute to high binding affinity and specificity. arturorobertazzi.it For pyrazole derivatives, the most significant noncovalent interactions include hydrogen bonds, van der Waals forces, and π-stacking. rdd.edu.iq

Hydrogen Bonding : This is a critical interaction for pyrazole derivatives. rjptonline.org The N-H group of the pyrazole ring and the hydroxyl and carbonyl groups of the acetic acid moiety in This compound are prime candidates for forming hydrogen bonds with polar residues (e.g., Ser, Thr, Gln, Asn) or the protein backbone. nih.govrdd.edu.iq

Van der Waals Interactions : These are nonspecific, distance-dependent interactions that occur between the surfaces of the ligand and the protein. rdd.edu.iq The entire molecular surface of the compound contributes to these stabilizing contacts. nih.gov

π-Interactions : The aromatic systems of the phenyl and pyrazole rings can engage in π-π stacking or T-shaped interactions with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). rdd.edu.iqnih.gov Cation-π interactions with charged residues are also possible.

Table 3: Potential Noncovalent Interactions for this compound

| Interaction Type | Ligand Moiety | Potential Protein Partner | Typical Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Acetic Acid (-COOH) | Gln, Asn, His, Ser, Thr | 3 - 10 |

| Hydrogen Bond | Pyrazole (N-H) | Carbonyl backbone, Asp, Glu | 3 - 10 |

| Ionic Bond (Salt Bridge) | Acetic Acid (-COO⁻) | Lys, Arg | 5 - 15 |

| π-π Stacking | Phenyl, Pyrazole Rings | Phe, Tyr, Trp, His | 1 - 5 |

Energy ranges are approximate and context-dependent. arturorobertazzi.it

Hydrophobicity plays a crucial role in molecular recognition. The hydrophobic effect, driven by the entropically favorable release of ordered water molecules from nonpolar surfaces, often guides the initial binding of a ligand to a protein. nih.gov

The molecule possesses a balanced or amphipathic nature, combining a large hydrophobic region (phenyl ring) with polar, hydrogen-bonding regions (pyrazole and acetic acid groups). This duality allows it to simultaneously engage with both hydrophobic and polar subpockets of a binding site, a common feature of effective enzyme inhibitors. nih.gov The calculated partition coefficient (clogP) is a measure of a molecule's hydrophobicity, and for many pyrazole derivatives, this value is optimized to ensure good interaction propensity while maintaining sufficient solubility. mdpi.com

Table 4: Moiety Contribution to Interaction Propensity

| Molecular Moiety | Chemical Character | Likely Interaction Type |

|---|---|---|

| Phenyl Ring | Hydrophobic, Aromatic | Van der Waals, π-stacking |

| Pyrazole Ring | Polar, Aromatic, H-bond donor/acceptor | Hydrogen bonding, π-stacking |

Single-Crystal X-ray Diffraction (SCXRD) Studies

The molecular structure of pyrazole derivatives is unequivocally established through SCXRD. The technique confirms the five-membered pyrazole ring connected to a phenyl group and an acetic acid moiety. The crystal structures of various pyrazole analogs have been solved, revealing that they crystallize in common crystal systems such as monoclinic and triclinic, with space groups like P21/n, P-1, and P21/c being frequently observed. spast.orgresearchgate.netuky.edumdpi.com For instance, the crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine was found to be monoclinic with the space group P21/n. researchgate.net Similarly, 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole crystallizes in the monoclinic P21/c space group. uky.edu

The packing of these molecules in the crystal is governed by a network of intermolecular interactions. The arrangement can lead to the formation of distinct layers or more complex three-dimensional networks. researchgate.net In the crystal structure of 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole, for example, van der Waals forces and weak C-H···π interactions are the primary contributors to the stability of the crystal structure. uky.edu

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | spast.org |

| Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Monoclinic | P21/c | mdpi.com |

| 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole | Monoclinic | P21/c | uky.edu |

| 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | Monoclinic | P21/n | researchgate.net |

Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound. The molecule contains excellent hydrogen bond donors (the pyrazole N-H group and the carboxylic acid O-H group) and acceptors (the pyrazole pyridine-like N atom and the carboxylic acid carbonyl O atom).

| Hydrogen Bond Type | Donor-H···Acceptor | Typical Distance (H···A, Å) | Typical Angle (D-H···A, °) | Reference |

|---|---|---|---|---|

| Pyrazole-Pyrazole | N-H···N | ~1.9 | ~170 | nih.gov |

| Carboxylic Acid Dimer | O-H···O | ~1.6 - 1.8 | ~170 - 180 | nih.gov |

| Hydroxy-Pyrazole | O-H···N | 1.95 | 167.9 | mdpi.com |

| Weak C-H Interaction | C-H···O | 2.42 | 156.3 | mdpi.com |

The flexibility of this compound arises from the rotation around the single bonds connecting the pyrazole ring to the phenyl ring and the acetic acid side chain. The dihedral angle between the planes of the pyrazole and phenyl rings is a key conformational parameter. In the crystal structure of 1-(2,5-dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole, two independent molecules exist in the asymmetric unit with different torsion angles between the pyrazole and the 5-phenyl ring (–45.2° and –37.6°), indicating significant rotational freedom. uky.edu In methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, the phenyl and pyrazole rings are inclined at a dihedral angle of 60.83°. mdpi.com

| Compound | Torsion Profile Analyzed | Observed Dihedral/Torsion Angles (°) | Reference |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole (Molecule A) | Pyrazole Ring vs. Phenyl Ring | -45.2 | uky.edu |

| 1-(2,5-Dichlorophenyl)-3-methyl-5-phenyl-1H-pyrazole (Molecule B) | Pyrazole Ring vs. Phenyl Ring | -37.6 | uky.edu |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole Ring vs. Phenyl Ring | 60.83 | mdpi.com |

| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Pyrazole Plane vs. Carboxylate Group (C8-C9-C10-O2) | 173.0 | mdpi.com |

During the crystallization process, solvent molecules can be incorporated into the crystal lattice, forming solvates. The inclusion of solvent can significantly alter the crystal packing and the network of hydrogen bonds. For instance, the crystal structure of a triazole derivative, an analog of pyrazoles, was found to comprise two disordered ether solvent molecules within its lattice. researchgate.net The presence and nature of the solvent can also influence the resulting crystal habit and aspect ratio, which is a critical consideration in industrial crystallization processes. mdpi.com The analysis of solvate formation is therefore essential for a complete understanding of the solid-state properties of the compound.

Following the initial solution of a crystal structure from diffraction data, a process of refinement is undertaken to improve the accuracy and precision of the atomic coordinates and other structural parameters. This is typically performed using full-matrix least-squares procedures on F², often with software such as SHELXL. researchgate.net This refinement process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model.

In cases where parts of the molecule or included solvent molecules are not perfectly ordered throughout the crystal, disorder modeling is employed. researchgate.net This involves describing the electron density as an average of multiple positions or orientations for the disordered atoms. Accurate refinement and disorder modeling are crucial for obtaining a chemically meaningful and reliable crystal structure. researchgate.net

Supramolecular Architectures and Crystal Engineering

The study of the solid-state structures of this compound and its analogs is fundamental to the field of crystal engineering. researchgate.net This discipline focuses on understanding and utilizing intermolecular interactions to design and synthesize crystalline solids with desired physical and chemical properties. nih.gov

The versatility of the pyrazole moiety in forming extensive hydrogen-bonding networks makes it an excellent building block for supramolecular chemistry. researchgate.net By combining the predictable N-H···N interactions of the pyrazole ring with the robust O-H···O dimerization of the carboxylic acid group, complex and stable supramolecular architectures can be constructed. These primary interactions, supplemented by weaker forces like C-H···π and π-π stacking, guide the self-assembly of the molecules into one-, two-, or three-dimensional networks. researchgate.net A thorough understanding of how small changes in the molecular structure (e.g., adding substituents) affect these interactions and the resulting supramolecular environment is key to designing new materials with tailored properties. nih.gov

Chemical Reactivity and Derivatization of the 2 5 Phenyl 1h Pyrazol 3 Yl Acetic Acid Scaffold

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group of the acetic acid side chain is a prime target for functionalization, readily participating in classic transformations to yield amides, esters, and hydrazides.

Amide Formation Reactions

The conversion of the carboxylic acid group of 2-(5-phenyl-1H-pyrazol-3-yl)acetic acid into an amide is a fundamental transformation for creating derivatives with diverse properties. This can be achieved through several standard synthetic methodologies. One common approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by a variety of condensing agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-(dimethylamino)pyridine (DMAP), promote amide bond formation by activating the carboxyl group. nih.gov

Research on analogous structures, such as phenoxyacetic acids bearing a pyrazole (B372694) moiety, has demonstrated the successful synthesis of various amide derivatives. In these studies, the ester precursors were subjected to nucleophilic displacement reactions with amines like isopropylamine, morpholine, and piperidine (B6355638) to yield the target amides. This highlights the feasibility of reacting the this compound scaffold with a wide range of amines to generate a library of N-substituted acetamides.

| Amine | Resulting Amide | Method |

| Isopropylamine | N-isopropyl-2-(5-phenyl-1H-pyrazol-3-yl)acetamide | Nucleophilic displacement from ester |

| Morpholine | 4-(2-(5-phenyl-1H-pyrazol-3-yl)acetyl)morpholine | Nucleophilic displacement from ester |

| Piperidine | 1-(2-(5-phenyl-1H-pyrazol-3-yl)acetyl)piperidine | Nucleophilic displacement from ester |

| Various Amines | Corresponding N-substituted amides | Direct coupling using condensing agents (e.g., DCC/DMAP) |

Hydrazide Synthesis from Ester Precursors

The synthesis of hydrazides from the this compound scaffold typically proceeds via an ester intermediate. The carboxylic acid is first converted to its corresponding alkyl ester, commonly an ethyl or methyl ester, through standard esterification methods (e.g., Fischer esterification).

The resulting ester, ethyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate, can then be transformed into the desired hydrazide, 2-(5-phenyl-1H-pyrazol-3-yl)acetohydrazide. This is accomplished through a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol (B145695). ranf.com Upon completion, the product hydrazide often precipitates from the reaction mixture upon cooling and can be isolated through filtration. ranf.com This straightforward two-step process provides efficient access to the acetohydrazide derivative, which is a valuable intermediate for the synthesis of further heterocyclic compounds.

| Reactant 1 | Reactant 2 | Solvent | Condition | Product |

| Ethyl 2-(5-phenyl-1H-pyrazol-3-yl)acetate | Hydrazine Hydrate | Ethanol | Reflux | 2-(5-phenyl-1H-pyrazol-3-yl)acetohydrazide |

Functionalization Strategies for the Pyrazole Ring System

The pyrazole ring itself is a robust aromatic system that can be functionalized through reactions targeting its nitrogen or carbon atoms.

Alkylation and Acylation Reactions

The pyrazole ring within the scaffold contains a reactive N-H group that is susceptible to both alkylation and acylation.

Alkylation: N-alkylation of pyrazoles is a common strategy to introduce substituents at the N-1 position. This can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.net More advanced methods utilize trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to protocols requiring strong bases or high temperatures. mdpi.comsemanticscholar.orgresearchgate.net For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers, with the major product often determined by steric factors. mdpi.comsemanticscholar.org

Acylation: Acylation can occur at either the nitrogen (N-acylation) or a carbon atom (C-acylation) of the pyrazole ring.

N-acylation is readily achieved by reacting the pyrazole with acylating agents like alkanoic acids. For instance, refluxing with hydrazine hydrate in formic or acetic acid can lead to the formation of 1-formyl or 1-acetyl pyrazole derivatives, respectively.

C-acylation typically targets the electron-rich C-4 position of the pyrazole ring. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) at the C-4 position of pyrazole rings. nih.govmdpi.com

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| N-Alkylation | Alkyl Halide / Base or Trichloroacetimidate / Acid Catalyst | N-1 | N-Alkyl pyrazole derivative |

| N-Acylation | Alkanoic Acid (e.g., Formic, Acetic) | N-1 | N-Acyl pyrazole derivative |

| C-Acylation (Formylation) | POCl₃ / DMF (Vilsmeier-Haack) | C-4 | 4-Formyl pyrazole derivative |

Photo-dehydrogenation and Oxidative Aromatization Reactions

The aromatic pyrazole core is often synthesized from its non-aromatic precursor, a 4,5-dihydro-1H-pyrazole, also known as a pyrazoline. The conversion of the pyrazoline ring to the fully aromatic pyrazole ring is a crucial dehydrogenation step. This transformation is an oxidation reaction that results in the formation of a new double bond within the ring.

A variety of oxidizing agents and systems have been reported to effectively achieve this aromatization. eurekaselect.com Visible light, including direct sunlight, has been shown to mediate the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under metal-free conditions. researchgate.net The proposed mechanism for this photo-oxidation involves intermediates where electronic effects of substituents on the phenyl rings can influence the reaction rate. Specifically, electron-withdrawing groups at the 3-phenyl position and electron-donating groups at the 5-phenyl position have been found to enhance the rate of oxidation. researchgate.net This oxidative aromatization is a key strategy for finalizing the synthesis of the stable aromatic pyrazole scaffold from its more flexible pyrazoline intermediate.

Introduction of Heterocyclic Moieties onto the Pyrazole Core

The this compound scaffold can be used as a building block for constructing more complex molecular architectures that incorporate additional heterocyclic rings. One prominent example is the synthesis of pyrazolyl-thiazole derivatives. acs.org

A synthetic route to attach a thiazole (B1198619) ring at the 3-position of the pyrazole core begins with a precursor like ethyl 5-phenyl-1H-pyrazole-3-carboxylate. The synthesis involves a multi-step sequence:

The carboxylate group is converted into a carboxamide and then to a carbonitrile.

The carbonitrile is reacted with hydrogen sulfide (B99878) to yield a crucial intermediate, 5-phenyl-1H-pyrazole-3-carbothioamide.

This carbothioamide undergoes a cyclocondensation reaction (Hantzsch thiazole synthesis) with a substituted phenacyl bromide. This final step constructs the thiazole ring, directly linking it to the C-3 position of the pyrazole core, yielding a 2-(5-phenyl-1H-pyrazol-3-yl)thiazole derivative. acs.org

This strategy exemplifies how the functional groups on the pyrazole scaffold can be manipulated to serve as handles for the annulation or attachment of other important heterocyclic systems. Multicomponent reactions are also employed to build complex heterocyclic systems, such as pyranopyrazoles or thiazolidinones, using pyrazole-4-carbaldehyde intermediates. mdpi.com

Elucidation of Reaction Mechanisms for Derivatization Pathways

Understanding the reaction mechanisms underlying the derivatization of the this compound scaffold is crucial for optimizing reaction conditions and predicting the formation of desired products. The primary derivatization pathways involve the carboxylic acid group and subsequent cyclization reactions.

Esterification:

The conversion of this compound to its corresponding esters is typically achieved through acid-catalyzed esterification, known as the Fischer-Speier esterification. The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.